
5-bromo-1,2-dihydro-1,2,4-triazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The preparation methods for 5-bromo-1,2-dihydro-1,2,4-triazol-3-one are not explicitly documented. Generally, the synthesis of chemical compounds involves various synthetic routes and reaction conditions. These methods can include:
Synthetic Routes: The synthesis of chemical compounds typically involves multiple steps, including the selection of starting materials, reagents, and catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired product.
Industrial Production Methods: Industrial production methods for chemical compounds often involve large-scale synthesis using reactors and other specialized equipment. These methods are optimized for efficiency, yield, and cost-effectiveness.
化学反応の分析
The specific chemical reactions that 5-bromo-1,2-dihydro-1,2,4-triazol-3-one undergoes are not well-documented. chemical compounds generally undergo various types of reactions, including:
Oxidation: Involves the loss of electrons and an increase in oxidation state.
Reduction: Involves the gain of electrons and a decrease in oxidation state.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, acids, bases, and solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired products.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
The scientific research applications of 5-bromo-1,2-dihydro-1,2,4-triazol-3-one are not explicitly documented. chemical compounds are generally used in various fields, including:
Chemistry: Used as reagents, catalysts, and intermediates in chemical reactions.
Biology: Used in biochemical assays, drug development, and molecular biology research.
Medicine: Used as active pharmaceutical ingredients (APIs) in drug formulations.
Industry: Used in the production of materials, chemicals, and other industrial products.
作用機序
The mechanism of action of 5-bromo-1,2-dihydro-1,2,4-triazol-3-one is not explicitly documented. Generally, the mechanism of action of chemical compounds involves interactions with molecular targets, such as enzymes, receptors, and ion channels. These interactions can modulate various biochemical pathways and physiological processes.
特性
IUPAC Name |
5-bromo-1,2-dihydro-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2BrN3O/c3-1-4-2(7)6-5-1/h(H2,4,5,6,7) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHRDIOPKANMTOK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(=O)NN1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1(=NC(=O)NN1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2BrN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.96 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

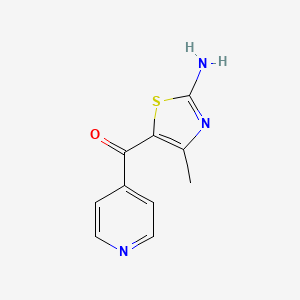



![(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-3-[[4-[2-(5-oxo-2H-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B7884263.png)

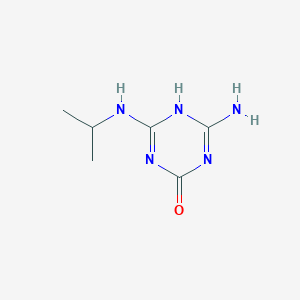
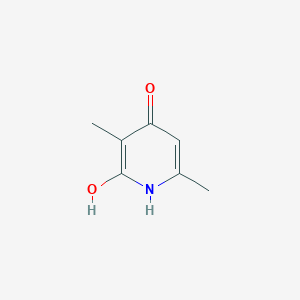
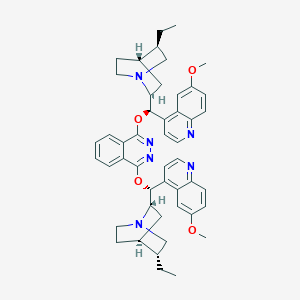
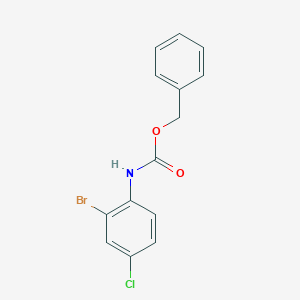
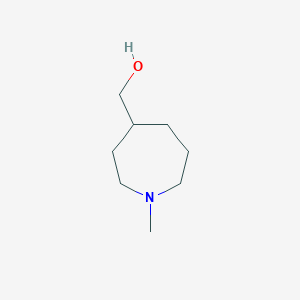

![3-(Fluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B7884330.png)
